methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. The molecule is substituted at the 2-position with a glycyl amino group, which is further modified with a 3,4-dimethylphenyl moiety and a methylsulfonyl group. The 3-position of the benzothiophene ring is esterified with a methyl group.
Key structural features include:
- Benzothiophene core: A partially saturated heterocyclic system (4,5,6,7-tetrahydro configuration) that enhances conformational stability compared to fully aromatic analogs.
- Sulfonamide-glycine linker: The N-(methylsulfonyl)glycyl group introduces a sulfonamide pharmacophore, commonly associated with enzyme inhibition (e.g., carbonic anhydrase, acetolactate synthase) .
- 3,4-Dimethylphenyl substituent: A lipophilic aromatic group that may influence target binding or pharmacokinetics.
Properties
Molecular Formula |
C21H26N2O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-9-10-15(11-14(13)2)23(30(4,26)27)12-18(24)22-20-19(21(25)28-3)16-7-5-6-8-17(16)29-20/h9-11H,5-8,12H2,1-4H3,(H,22,24) |
InChI Key |
VFDPVSVAWNRAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)S(=O)(=O)C)C |
Origin of Product |
United States |
Biological Activity
Methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 271.33 g/mol
- CAS Number : 363156-36-9
The structure features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pharmacological Properties
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects. For instance, derivatives of benzothiophene have been shown to inhibit bacterial growth at concentrations as low as 50 µg/mL in various in vitro assays .
- Anticancer Activity : Research has indicated that benzothiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. In studies involving human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, certain derivatives showed moderate inhibitory activities, suggesting potential for further development as anticancer agents .
- Anti-inflammatory Effects : The presence of the methylsulfonyl group in the compound may contribute to anti-inflammatory properties, which are often associated with compounds that modulate cytokine production and inhibit inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiophene derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 25 to 100 µg/mL .
Study 2: Anticancer Potential
In a comparative analysis of anticancer activities among several benzothiophene derivatives, one derivative demonstrated an IC value of 0.004 µM against T-cell proliferation. This suggests a high potency for compounds structurally related to this compound in inhibiting cancer cell growth .
Data Summary Table
Comparison with Similar Compounds
Key Observations:
Triazine-based sulfonylureas (e.g., metsulfuron methyl) are well-established herbicides targeting acetolactate synthase (ALS), suggesting the target compound’s sulfonamide group may confer similar inhibitory activity .
The 3,4-dimethylphenyl group enhances hydrophobicity compared to the dimethylaminomethylphenyl group in the benzodioxin analog, which may improve membrane permeability .
Molecular Weight :
- The target compound’s higher molecular weight (~450–500) relative to metsulfuron methyl (381.37) could impact bioavailability, a critical factor in agrochemical design .
Research Findings and Mechanistic Insights
While direct studies on the target compound are absent, insights can be extrapolated from analogs:
- Sulfonylurea Herbicides: Compounds like metsulfuron methyl inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s sulfonamide group may exhibit similar herbicidal activity, though its benzothiophene core could shift selectivity .
- The tetrahydro configuration may reduce metabolic degradation compared to aromatic analogs.
- Synthetic Accessibility : Crystallographic tools like SHELXL (used for small-molecule refinement) and ORTEP-3 (for molecular visualization) are critical for elucidating the stereochemical properties of such complex structures .
Preparation Methods
Cyclization of Thioether Precursors
A common approach involves cyclizing γ-keto thioethers under acidic conditions. For example, reacting cyclohexanone with methyl thioglycolate in the presence of sulfuric acid generates the tetrahydrobenzothiophene ring. The reaction proceeds via intramolecular Friedel-Crafts alkylation, yielding methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 65–72% efficiency.
Table 1: Cyclization Conditions for Benzothiophene Formation
Functionalization at the 2-Position
Introducing the amino group at the 2-position requires nitration followed by reduction. Nitration with fuming HNO₃ at 0°C produces the 2-nitro derivative, which is hydrogenated over palladium on carbon (Pd/C) to yield methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This intermediate is critical for subsequent coupling reactions.
Synthesis of the Glycyl Moiety
The N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl group is constructed through sequential sulfonylation and alkylation:
Sulfonylation of Glycine
Glycine is treated with methanesulfonyl chloride in an aqueous alkaline medium (pH 8–9) to form N-(methylsulfonyl)glycine. The reaction is exothermic and requires careful temperature control (0–5°C) to prevent over-sulfonylation.
N-Arylation with 3,4-Dimethylaniline
N-(methylsulfonyl)glycine undergoes Ullmann-type coupling with 3,4-dimethylaniline in the presence of copper(I) iodide and 1,10-phenanthroline. This step introduces the 3,4-dimethylphenyl group, yielding N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine.
Table 2: Optimization of N-Arylation Reaction
| Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline | DMF | 110 | 58 |
Coupling of Benzothiophene and Glycyl Moieties
The final step involves coupling the benzothiophene amine with the modified glycyl residue using carbodiimide-mediated amide bond formation:
Activation of the Carboxylic Acid
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the benzothiophene amine.
Amide Bond Formation
The activated glycine derivative is reacted with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate at room temperature for 12–16 hours. The reaction achieves 75–82% conversion, with purification via silica gel chromatography.
Table 3: Coupling Reaction Parameters
| Coupling Agent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM | 16 | 78 |
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent describing plasmepsin II inhibitors outlines a solid-phase method where the benzothiophene core is anchored to Wang resin. Sequential coupling with Fmoc-protected glycine, sulfonylation, and cleavage yields the target compound with 65% overall yield. This approach reduces purification steps but requires specialized equipment.
One-Pot Tandem Reactions
Recent advances employ tandem sulfonylation and coupling in a single reactor. Using trifluoromethanesulfonic acid as a dual catalyst, the glycine moiety is sulfonylated and directly coupled to the benzothiophene amine at 50°C, achieving 70% yield.
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the glycyl moiety (e.g., 3,4-dimethylphenyl) slow coupling kinetics. Increasing reaction temperature to 40°C improves rates but risks epimerization.
-
Purification : Silica gel chromatography remains the standard, though HPLC methods using C18 columns achieve >98% purity for pharmacological applications .
Q & A
Basic: What synthetic strategies are recommended for preparing methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:
Core Construction : Start with a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. Introduce the amino group at position 2 via nucleophilic substitution or coupling reactions (e.g., using glycinamide derivatives) .
Sulfonylation : React the secondary amine with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the N-methylsulfonyl group .
Esterification : Maintain the methyl ester at position 3; optimize reaction conditions (e.g., methanol/H⁺ or DCC/DMAP-mediated coupling) to avoid hydrolysis .
Critical Intermediates :
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- N-(3,4-Dimethylphenyl)glycine precursor
Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity. The methylsulfonyl group shows distinct deshielded protons (~3.1 ppm for ), while the benzothiophene core exhibits aromatic and aliphatic proton splitting patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of or ester groups) .
- HPLC-PDA : Assess purity using reverse-phase C18 columns with methanol/water gradients. Monitor at 254 nm for aromatic absorption .
Advanced: How can researchers design bioactivity assays to evaluate this compound's pharmacological potential?
Methodological Answer:
Target Selection : Prioritize targets based on structural analogs (e.g., thiophene derivatives with reported antibacterial or anti-inflammatory activity) .
In Vitro Assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to controls like ciprofloxacin .
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases via fluorometric/colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) .
Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Reproducibility Checks : Standardize assay conditions (e.g., pH, serum content, solvent controls) to minimize variability .
Metabolic Stability : Use liver microsomes or S9 fractions to assess if conflicting results arise from differential metabolism .
Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (if crystals are obtainable) or 2D-NMR to rule out isomerism or impurities .
Dose-Response Curves : Perform full IC/EC profiling to identify non-linear effects .
Advanced: How to conduct structure-activity relationship (SAR) studies to optimize this compound's efficacy?
Methodological Answer:
Variation of Substituents :
- 3,4-Dimethylphenyl Group : Replace with electron-withdrawing (e.g., nitro) or bulky groups to modulate target binding .
- Methylsulfonyl Moiety : Compare with sulfonamide or sulfonic acid derivatives to assess electrostatic contributions .
Bioisosteric Replacement : Substitute the benzothiophene core with indole or benzofuran scaffolds to enhance solubility or bioavailability .
Pharmacokinetic Profiling : Use logP (octanol/water) and Caco-2 permeability assays to correlate structural changes with ADME properties .
Advanced: What analytical methods quantify this compound in complex biological matrices?
Methodological Answer:
Sample Preparation :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for plasma or tissue homogenates. Elute with methanol after conditioning with 2 mL methanol and 2 mL water .
- Derivatization : Enhance detectability via dansyl chloride or FITC labeling for fluorometric detection .
LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions specific to the molecular ion (e.g., m/z 500 → 382 for fragmentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
